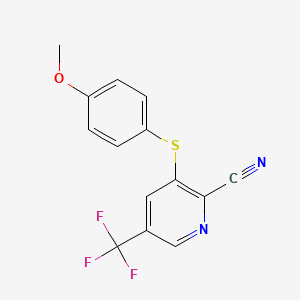

3-((4-Methoxyphenyl)thio)-5-(trifluoromethyl)picolinonitrile

Description

3-((4-Methoxyphenyl)thio)-5-(trifluoromethyl)picolinonitrile is a pyridine-based compound characterized by a trifluoromethyl group at the 5-position and a 4-methoxyphenylthio substituent at the 3-position of the pyridine ring. Its structure combines electron-withdrawing (trifluoromethyl, nitrile) and electron-donating (methoxy) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

3-(4-methoxyphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2OS/c1-20-10-2-4-11(5-3-10)21-13-6-9(14(15,16)17)8-19-12(13)7-18/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEOXLAHHDLNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenyl)thio)-5-(trifluoromethyl)picolinonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Methoxyphenyl)thio)-5-(trifluoromethyl)picolinonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenyl)thio)-5-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenylsulfanyl group may interact with specific enzymes or receptors, modulating their activity. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Pyridine/Thioether Derivatives

The compound shares structural similarities with derivatives bearing thioether-linked aryl groups and trifluoromethyl substituents. Key analogs include:

Key Observations :

Hydantoin Androgen Receptor Antagonists ()

Compounds 19a–d in feature a 5-(trifluoromethyl)picolinonitrile core linked to hydantoin moieties. These were synthesized via multistep routes involving cyclization and nucleophilic substitution, with yields ranging from 31% to 60% .

| Compound (19a–d) | Substituents on Hydantoin | Melting Point (°C) | Yield (%) | Biological Activity |

|---|---|---|---|---|

| 19a | Phenyl, hydroxymethyl | 203–205 | 31 | Androgen receptor antagonism |

| 19b | 4-Fluorophenyl, hydroxymethyl | 181–183 | 60 | Androgen receptor antagonism |

| Target Compound | 4-Methoxyphenylthio | Not reported | Not reported | Unknown (structural similarity suggests potential activity) |

Comparison :

- Lower yields in 19a (31%) vs. 19b (60%) highlight the sensitivity of synthesis to substituent electronic effects .

Physicochemical Property Comparison

Log D, pKa, and Ionization ()

Designed pyrazole-sulfonyl-picolinonitrile derivatives () provide insight into how substituents influence physicochemical properties:

| Compound (Example) | log D7.4 | pKa | Ionization at pH=1 (%) |

|---|---|---|---|

| 5. Picolinonitrile with 2-trifluoromethylphenyl | 2.53 | 3.59 | 99.42 |

| 6. Picolinonitrile with o-tolyl | 2.16 | 3.64 | 99.43 |

| Target Compound | Estimated ~2.5–3.0 | ~3.5–4.0 | ~99% (predicted) |

Analysis :

Limitations :

- Steric hindrance from the 4-methoxyphenyl group may reduce reaction efficiency, necessitating optimized conditions (e.g., elevated temperatures or microwave assistance).

Biological Activity

3-((4-Methoxyphenyl)thio)-5-(trifluoromethyl)picolinonitrile, with the CAS number 1449117-53-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHFNOS

- Molecular Weight : 310.29 g/mol

- Synonyms : 3-(4-methoxyphenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile

The compound features a trifluoromethyl group and a methoxyphenyl thioether, which may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. In vitro assays reported IC50 values indicating effective inhibition of cell proliferation in certain carcinoma types.

| Cell Line | IC50 (μM) |

|---|---|

| KB (human carcinoma) | 2.6 |

| MCF-7 (breast cancer) | 5.0 |

| A549 (lung cancer) | 4.2 |

These results suggest that the compound may interfere with cellular pathways crucial for cancer cell survival and proliferation.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer metabolism, leading to reduced energy production in tumor cells.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.

- Antioxidant Properties : Some studies indicate that this compound possesses antioxidant capabilities, potentially mitigating oxidative stress within cells.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity:

- Antibacterial Assays : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentration (MIC) values that suggest effectiveness as an antibacterial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Case Study on Anticancer Efficacy : In a controlled study involving human tumor xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Safety Profile Assessment : Toxicological evaluations indicated that the compound exhibited low toxicity at therapeutic doses, making it a candidate for further clinical development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.